molecular formula C6H9NO4 B043723 (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine CAS No. 117857-93-9

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

货号: B043723
CAS 编号: 117857-93-9
分子量: 159.14 g/mol
InChI 键: GZOVEPYOCJWRFC-HZLVTQRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-CCG-I,也称为(2S,1’S,2’S)-2-(羧基环丙基)甘氨酸,是一种合成有机化合物,是II组代谢型谷氨酸受体的强效激动剂。它是一种L-谷氨酸的构象受限类似物,L-谷氨酸是中枢神经系统中主要的兴奋性神经递质。由于L-CCG-I能够选择性激活代谢型谷氨酸受体,因此在科学研究中得到广泛应用。

准备方法

合成路线和反应条件

L-CCG-I的合成涉及(2S,1’S,2’S)-2-(羧基环丙基)甘氨酸的对映选择性合成。一种常见的合成路线包括使用手性助剂来获得所需的立体化学。反应条件通常涉及使用保护基、选择性脱保护和环丙烷化反应。 例如,合成可能从保护氨基开始,然后对受保护的氨基酸进行环丙烷化,最后脱保护得到L-CCG-I .

工业生产方法

L-CCG-I的工业生产可能涉及类似的合成路线,但规模更大。使用自动化合成和纯化技术可以提高生产过程的效率和产量。此外,优化反应条件,如温度、压力和溶剂选择,可以进一步提高合成的可扩展性。

化学反应分析

反应类型

L-CCG-I会发生各种类型的化学反应,包括:

    氧化: L-CCG-I可以被氧化形成相应的氧代衍生物。

    还原: 还原反应可以将L-CCG-I转化为其还原形式。

    取代: L-CCG-I可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

    还原: 常用的还原剂包括硼氢化钠或氢化锂铝。

    取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,L-CCG-I的氧化可能产生氧代衍生物,而还原可能产生该化合物的还原形式。

科学研究应用

L-CCG-I具有广泛的科学研究应用,包括:

    化学: 用作研究代谢型谷氨酸受体结构-活性关系的工具。

    生物学: 用于神经传递和突触可塑性的研究。

    医药: 研究其在神经和精神疾病中的潜在治疗作用。

    工业: 用于开发针对代谢型谷氨酸受体的药物。

作用机制

L-CCG-I通过作为II组代谢型谷氨酸受体的激动剂发挥作用,具体来说是mGluR2和mGluR3。L-CCG-I与这些受体结合后,会诱导构象变化,激活细胞内信号通路。这种激活会导致腺苷酸环化酶的抑制,从而导致环AMP水平降低。 下游效应包括调节神经递质释放和突触可塑性 .

相似化合物的比较

类似化合物

    DCG-IV: 另一种II组代谢型谷氨酸受体激动剂,与L-CCG-I相比,它含有一个额外的羧基。

    γ-羧基-L-谷氨酸: 一种具有类似受体活性但结构特征不同的化合物。

L-CCG-I的独特性

L-CCG-I的独特之处在于它对II组代谢型谷氨酸受体具有高度选择性和效力。它构象受限的结构允许精确地激活这些受体,使其成为研究的有力工具。 此外,L-CCG-I调节神经传递和突触可塑性的能力将其与其他类似化合物区分开来 .

生物活性

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine, commonly referred to as L-CCG-I, is a synthetic analog of glutamic acid that exhibits significant biological activity primarily as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). This article explores the compound's mechanism of action, biochemical pathways, and its implications in neuroprotection and synaptic modulation.

Overview of L-CCG-I

L-CCG-I is characterized by its conformationally restricted structure, which enhances its selectivity and potency as a receptor agonist. Its molecular formula is C₇H₉NO₄, with a molecular weight of 171.15 g/mol. The compound has been extensively studied for its role in modulating neurotransmission and its potential therapeutic applications in neurological disorders.

L-CCG-I primarily acts on mGluR2 and mGluR3, leading to various intracellular effects:

  • Receptor Binding : L-CCG-I binds to mGluR2 and mGluR3, causing a conformational change that activates these receptors.
  • Inhibition of Adenylate Cyclase : This activation inhibits adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP), a crucial secondary messenger involved in many cellular processes .
  • Modulation of Ion Channels : The downstream effects include modulation of ion channel activity and neurotransmitter release, impacting neuronal excitability and synaptic transmission .

Biochemical Pathways

The activation of mGluRs by L-CCG-I influences several biochemical pathways:

  • Neuroprotection : Studies have shown that L-CCG-I can protect neurons from excitotoxic damage induced by NMDA receptor activation. This neuroprotective effect is mediated through the activation of group II mGluRs .
  • Calcium Signaling : Activation of mGluRs leads to changes in intracellular calcium levels, which are vital for various cellular functions including neurotransmitter release and synaptic plasticity .

Neuroprotective Effects

A pivotal study demonstrated that L-CCG-I provides neuroprotection against NMDA-induced excitotoxicity in mouse cortical neurons. The protective effects were observed when L-CCG-I was administered prior to NMDA exposure, indicating its potential role in preventing neuronal damage .

Inhibition of Glutamate Transporters

L-CCG-I has been identified as a selective inhibitor of high-affinity glutamate transporters. It exhibits an IC₅₀ value of 5.5 µM for inhibiting transport activity in cerebellar tissue, showcasing its potential utility in modulating glutamate levels in the synaptic cleft .

Case Studies

  • Neuroprotection Against Excitotoxicity :
    • In vitro studies showed that the application of L-CCG-I prior to NMDA treatment significantly reduced neuronal death, highlighting its therapeutic potential in conditions characterized by excitotoxicity such as stroke or traumatic brain injury .
  • Synaptic Modulation :
    • Research indicated that L-CCG-I could modulate synaptic responses in hippocampal slices, affecting both the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) .

Data Summary

The following table summarizes key findings related to the biological activity of L-CCG-I:

Study Focus Findings Reference
NeuroprotectionReduced neuronal death from NMDA-induced excitotoxicity
Receptor ActivityPotent agonist for mGluR2 and mGluR3; inhibits adenylyl cyclase
Glutamate TransportIC₅₀ = 5.5 µM for inhibition of transport activity
Synaptic ModulationModulated sEPSCs in hippocampal slices

属性

IUPAC Name

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVEPYOCJWRFC-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017616
Record name (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117857-93-9
Record name (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 2
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 3
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 4
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 5
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Reactant of Route 6
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
Customer
Q & A

Q1: What is the primary target of L-CCG-I?

A1: L-CCG-I primarily targets group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does L-CCG-I interact with its target receptors?

A2: L-CCG-I acts as an agonist at group II mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the primary downstream effects of L-CCG-I binding to group II mGluRs?

A3: Activation of group II mGluRs by L-CCG-I primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can have various downstream effects, including modulation of ion channel activity, neurotransmitter release, and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does L-CCG-I interact with other glutamate receptor subtypes?

A4: While L-CCG-I exhibits high selectivity for group II mGluRs, at higher concentrations, it can interact with other mGluR subtypes, particularly some group III mGluRs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It does not interact significantly with ionotropic glutamate receptors. []

Q5: How does the activation of group II mGluRs by L-CCG-I affect neuronal activity?

A5: The activation of group II mGluRs by L-CCG-I typically leads to a decrease in neuronal excitability. This can manifest as a reduction in the frequency of spontaneous neuronal firing [], depression of synaptic transmission [], and inhibition of epileptiform bursting activity. []

Q6: What role do G-proteins play in the downstream signaling of L-CCG-I?

A6: L-CCG-I's activation of group II mGluRs engages G-proteins, particularly Gi/Go proteins. This interaction is essential for downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. Studies utilizing pertussis toxin (PTX), which inactivates Gi/Go proteins, have demonstrated a loss of L-CCG-I's effects, highlighting the critical role of these G-proteins. [, , ]

Q7: What is the molecular formula and weight of L-CCG-I?

A7: While the papers provided do not explicitly state the molecular formula and weight, L-CCG-I ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) has the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol.

Q8: Is there any information available on the spectroscopic data of L-CCG-I in these research papers?

A8: The provided research papers primarily focus on the pharmacological characterization and effects of L-CCG-I. They do not provide detailed spectroscopic data such as NMR, IR, or mass spectrometry.

Q9: Do the provided research papers discuss material compatibility and stability of L-CCG-I under various conditions?

A9: The research papers primarily focus on the biological activity and pharmacological properties of L-CCG-I. Information regarding its material compatibility, stability under various conditions like temperature, pH, and storage is not extensively discussed.

Q10: Does L-CCG-I exhibit any catalytic properties?

A10: L-CCG-I primarily acts as a ligand for metabotropic glutamate receptors and does not possess inherent catalytic properties based on the provided research.

Q11: What in vitro models have been used to study the effects of L-CCG-I?

A11: Various in vitro models, including cultured neurons from rat spinal cord [], hippocampal slices [], striatal slices [], and cells expressing recombinant mGluR subtypes [, ], have been utilized to investigate L-CCG-I's effects.

Q12: What in vivo models have been used to study the effects of L-CCG-I?

A12: Researchers have employed in vivo models like amygdala-kindled rats [, , ] and anesthetized monkeys [] to study the effects of L-CCG-I in the context of epilepsy, pain processing, and other neurological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。